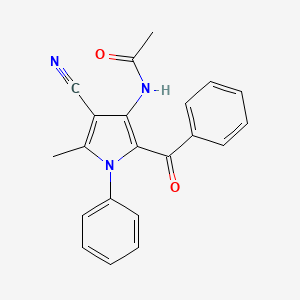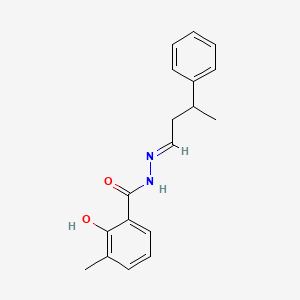![molecular formula C24H24FN7 B4631377 6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4631377.png)
6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine compounds involves efficient methods like the reaction of N,O,O′-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with 4-fluoroaniline in alcohol or hexamethylphosphoramide, applied in the preparation of fluoro-phenyl piperazine derivatives for positron emission tomography studies (Collins et al., 1992). Additionally, convergent synthesis techniques are employed for similar fluoro-naphthalen-1-ylamine derivatives, offering practical alternatives for the synthesis of related piperazine compounds (Zhu Zhijian et al., 2007).
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been characterized, demonstrating various bonding interactions that stabilize the molecule. For instance, studies on similar compounds show hydrogen bonding and C—H⋯O contacts contributing to a three-dimensional network, indicating the complexity and stability of piperazine structures (Betz et al., 2011).
Chemical Reactions and Properties
Piperazine compounds engage in a variety of chemical reactions, including electrophilic fluorination and nucleophilic substitution, to introduce functional groups or modify the molecular structure for specific applications (Eskola et al., 2002). These reactions are crucial for the synthesis of derivatives with desired properties and functions.
Physical Properties Analysis
The physical properties, including solubility, density, and viscosity, of polyamides derived from piperazine compounds, have been extensively studied. These materials exhibit high thermal stability, as demonstrated by thermogravimetric analysis, highlighting their potential for use in high-performance applications (Asundaria et al., 2010).
Chemical Properties Analysis
The chemical properties of piperazine compounds are characterized by their reactivity, stability, and interactions with various chemical agents. Studies have shown that these compounds can act as intermediates in the synthesis of complex molecules, indicating their versatility and reactivity in chemical synthesis processes (Perrakis et al., 1996).
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine and its derivatives have been explored for their synthesis and pharmacological properties. The compounds exhibit a range of pharmacological activities, including antireserpine effects and neuroleptic activity, indicating their potential in therapeutic applications. The structural variety within this chemical framework allows for the modulation of pharmacodynamic profiles, highlighting the chemical's versatility in drug development (Červená et al., 1975).
Rapid Synthesis for PET Studies
Another significant application involves the rapid synthesis methods developed for the production of derivatives, such as 1-(4-[18F]fluorophenyl)piperazine. These derivatives are crucial in positron emission tomography (PET) studies for investigating brain receptors and neurological pathways. The efficient synthesis approach enhances the accessibility of these compounds for research in neuroscience and neuroimaging (Collins et al., 1992).
Luminescent Properties and Photo-induced Electron Transfer
The luminescent properties and photo-induced electron transfer (PET) characteristics of naphthalimide derivatives with piperazine substituent have been studied. These properties are critical for developing new fluorescent probes and materials for scientific research, indicating the compound's utility in materials science and sensor technology (Gan et al., 2003).
Practical Synthesis and Application in Polymer Research
In polymer research, the synthesis and application of homopolyamides based on 2,4-bis(6-chlorocarbonyl-2-naphthyloxy)-6-(4-methyl-1-piperazinyl)-s-triazine have been explored. The resulting polymers exhibit high thermal stability, showcasing the compound's contribution to the development of new materials with enhanced performance characteristics (Asundaria et al., 2010).
Propriétés
IUPAC Name |
6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7/c25-18-8-10-19(11-9-18)32-14-12-31(13-15-32)16-22-28-23(26)30-24(29-22)27-21-7-3-5-17-4-1-2-6-20(17)21/h1-11H,12-16H2,(H3,26,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECMNLVRGATMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)N)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4631295.png)
![[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4631308.png)

![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4631320.png)
![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine](/img/structure/B4631328.png)
![1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4631329.png)
![2-amino-6-[(cyanomethyl)thio]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B4631332.png)

![4-fluoro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4631347.png)
![3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid](/img/structure/B4631348.png)
![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4631355.png)
![3-(benzyloxy)-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B4631361.png)
![3-allyl-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4631365.png)
![N-dibenzo[b,d]furan-3-yl-2-{[5-(1-naphthylmethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4631378.png)